4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as thiourea for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield thieno-pyrimidine-4(3H)-thiones .
Scientific Research Applications
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and antitumor activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Another thieno[2,3-d]pyrimidine derivative with similar structural features.
Thieno[3,4-b]pyridine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H11ClN2S |
---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H11ClN2S/c1-11(2)5-7(11)9-13-8(12)6-3-4-15-10(6)14-9/h3-4,7H,5H2,1-2H3 |
InChI Key |
QKNBQVTXRCDWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=NC3=C(C=CS3)C(=N2)Cl)C |
Origin of Product |
United States |
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